molecular formula C17H16O5 B1324024 4-Acetoxy-2',5'-dimethoxybenzophenone CAS No. 890100-21-7

4-Acetoxy-2',5'-dimethoxybenzophenone

Cat. No.: B1324024
CAS No.: 890100-21-7
M. Wt: 300.3 g/mol
InChI Key: IOHAHDUDGVCFAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,5’-dimethoxybenzophenone typically involves the acetylation of 2’,5’-dimethoxybenzophenone. One common method includes the reaction of 2’,5’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production methods for 4-Acetoxy-2’,5’-dimethoxybenzophenone are not well-documented in the public domain. it is likely that similar acetylation reactions are scaled up using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,5’-dimethoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzophenone derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-2’,5’-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,5’-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and dimethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The benzophenone core can also undergo photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Dimethoxybenzophenone: Lacks the acetoxy group, making it less reactive in substitution reactions.

    4-Hydroxy-2’,5’-dimethoxybenzophenone: Contains a hydroxy group instead of an acetoxy group, altering its chemical reactivity and biological activity.

    4-Methoxy-2’,5’-dimethoxybenzophenone: The presence of a methoxy group instead of an acetoxy group changes its solubility and interaction with biological targets.

Uniqueness

4-Acetoxy-2’,5’-dimethoxybenzophenone is unique due to the presence of both acetoxy and dimethoxy groups, which confer distinct chemical and biological properties. The acetoxy group enhances its reactivity in substitution reactions, while the dimethoxy groups contribute to its stability and solubility in organic solvents.

Biological Activity

4-Acetoxy-2',5'-dimethoxybenzophenone (CAS No. 890100-21-7) is an organic compound characterized by its unique molecular structure, which includes both acetoxy and dimethoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C17H16O5
  • Molecular Weight: 300.31 g/mol
  • InChI Key: IOHAHDUDGVCFAC-UHFFFAOYSA-N

The compound is synthesized primarily through the acetylation of 2',5'-dimethoxybenzophenone using acetic anhydride in the presence of a catalyst such as pyridine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetoxy and dimethoxy groups facilitate hydrogen bonding and hydrophobic interactions, which can influence the compound's binding affinity and specificity towards biological targets.

Inhibitory Effects

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Computational docking studies have demonstrated that these compounds can form significant interactions at the COX-2 active site, suggesting potential as anti-inflammatory agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity, with lower toxicity towards normal cell lines compared to cancerous ones. This selectivity is crucial for developing therapeutic agents with minimized side effects.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsBiological Activity
This compoundAcetoxy, DimethoxyPotential COX-2 inhibitor, cytotoxic
2',5'-DimethoxybenzophenoneDimethoxyLess reactive; lacks acetoxy group
4-Hydroxy-2',5'-dimethoxybenzophenoneHydroxy, DimethoxyAltered reactivity; potential anti-inflammatory properties
4-Methoxy-2',5'-dimethoxybenzophenoneMethoxy, DimethoxyChanges solubility and biological interactions

Unique Features

The presence of both acetoxy and dimethoxy groups in this compound distinguishes it from related compounds. The acetoxy group enhances reactivity in substitution reactions while the dimethoxy groups improve stability and solubility in organic solvents.

Case Studies and Research Findings

  • Anti-inflammatory Potential : A study examined the anti-inflammatory properties of structurally similar compounds, highlighting their ability to inhibit COX-2 with minimal cytotoxicity to normal cells. This suggests that modifications such as those found in this compound could enhance therapeutic efficacy while reducing adverse effects .
  • Cytotoxicity Assessment : Various assays conducted on cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation at specific concentrations, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between this compound and COX-2, revealing critical amino acid interactions that stabilize the enzyme-ligand complex .

Properties

IUPAC Name

[4-(2,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-10-14(20-2)8-9-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHAHDUDGVCFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641738
Record name 4-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-21-7
Record name 4-(2,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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